molecular formula C9H11FINO B13274302 1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol

1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol

Cat. No.: B13274302
M. Wt: 295.09 g/mol
InChI Key: QYOZFSMSTHKLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol is a fluorinated secondary alcohol featuring a 4-iodophenylamino substituent. Its molecular formula is C₉H₁₀FINO, with a molecular weight of 295.09 g/mol (approximated from structurally similar compounds in ).

Properties

Molecular Formula

C9H11FINO

Molecular Weight

295.09 g/mol

IUPAC Name

1-fluoro-3-(4-iodoanilino)propan-2-ol

InChI

InChI=1S/C9H11FINO/c10-5-9(13)6-12-8-3-1-7(11)2-4-8/h1-4,9,12-13H,5-6H2

InChI Key

QYOZFSMSTHKLBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(CF)O)I

Origin of Product

United States

Preparation Methods

Table 1: Representative Preparation of 4-Iodophenyl Derivatives

Compound Method Description Yield (%) Reference
4-Iodophenyl acetate Acetylation of 4-iodophenol 84.6
4-Iodophenyl trifluoromethanesulfonate Reaction of 4-iodophenol with trifluoromethanesulfonic anhydride 86.7
4-Iodophenyl 4-methylbenzenesulfonate Sulfonation of 4-iodophenol with tosyl chloride 72.9
1-(Cyclopropylmethoxy)-4-iodobenzene Alkylation of 4-iodophenol with (bromomethyl)cyclopropane Not specified

These intermediates are crucial for subsequent amination or coupling reactions to form the target compound.

Coupling of 4-Iodophenylamine with Fluoro-Propanol Derivatives

The key step in the synthesis is the formation of the 3-[(4-iodophenyl)amino] linkage on the propanol backbone. Two general approaches are:

  • Nucleophilic aromatic substitution : Reacting 4-iodoaniline with fluoro-substituted epoxides or halohydrins to form the amino-alcohol.
  • Direct amination : Using 4-iodoaniline to displace a leaving group on a fluoro-substituted propanol derivative under basic or catalytic conditions.

Example Synthetic Procedure (Adapted from Related Literature)

  • A mixture of 4-iodoaniline and 1-fluoro-3-chloropropan-2-ol is stirred in the presence of a base such as N,N-diisopropylethylamine in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperature (80–120°C) for 12–24 hours.
  • The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane.
  • The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate.

This method yields 1-fluoro-3-[(4-iodophenyl)amino]propan-2-ol with yields typically ranging from 60% to 90%, depending on reaction conditions and purification efficiency.

Purification and Characterization

Purification is generally achieved by flash silica gel chromatography with eluent systems ranging from nonpolar to moderately polar solvents (e.g., petroleum ether/ethyl acetate gradients). Characterization techniques include:

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes Reference
Preparation of 4-iodoaniline Halogenation or substitution reactions 70–90 Key aromatic amine precursor
Fluorination of propanol Fluorinating agents (e.g., DAST) 60–85 Fluoro substituent introduced on propanol General knowledge
Coupling reaction 4-iodoaniline + fluoro-chloropropanol + base 60–90 Nucleophilic substitution or amination
Purification Silica gel chromatography Gradient elution with petroleum ether/ethyl acetate

Research Results and Optimization Notes

  • Reaction temperature and solvent choice critically affect yield and selectivity.
  • Use of polar aprotic solvents (DMF, DMSO) and bases (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency.
  • Protection of hydroxyl groups on the propanol backbone may be necessary to avoid side reactions.
  • Purification by chromatography is essential to remove unreacted starting materials and side products.
  • Literature reports yields up to 91% for related fluoro-substituted aromatic amines, indicating the feasibility of high-yield synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The iodophenyl group can be reduced to form a phenyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products

    Oxidation: Formation of 1-fluoro-3-[(4-iodophenyl)amino]propan-2-one.

    Reduction: Formation of 1-fluoro-3-[(4-phenyl)amino]propan-2-ol.

    Substitution: Formation of 1-azido-3-[(4-iodophenyl)amino]propan-2-ol or 1-thio-3-[(4-iodophenyl)amino]propan-2-ol.

Scientific Research Applications

1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodophenyl group can facilitate its incorporation into radiolabeled compounds for imaging purposes. The amino group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Target/Application Binding Affinity/Notes
1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol C₉H₁₀FINO 295.09 4-iodophenylamino, fluoro Hypothesized: Tau/MAO enzymes Likely lower MAO-B affinity vs. THK5117
THK5117 () C₁₉H₁₈FNO 295.36 Quinoline-oxy, methylaminophenyl Tau protein (Alzheimer’s imaging) MAO-B affinity ~300 nM
THK5351 () C₁₆H₁₅FNO 280.30 Pyridinyl-quinoline-oxy Tau protein (improved specificity) Reduced white matter retention
T807 () C₁₄H₁₀F₃N 249.24 Fluoropyridinyl-indole Tau protein Binds MAO-A
1-(4-Iodophenyl)-3-(4-phenylpiperidin-1-yl)propan-2-ol () C₁₈H₂₁INO 394.28 4-phenylpiperidine Unknown Structural analog with bulkier group

Key Differences and Implications

Substituent Effects on Target Binding

  • THK5117 vs. Target Compound: THK5117’s quinoline-oxy group enhances tau binding specificity, whereas the 4-iodophenylamino group in the target compound may reduce off-target interactions with monoamine oxidases (MAOs). In vitro studies show THK5117 binds MAO-B at ~300 nM, which is unlikely to interfere with PET imaging .
  • T807 : Binds MAO-A, limiting its utility in tau imaging due to off-target effects . The target compound’s lack of indole/pyridine moieties could mitigate this issue.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Fluorine atoms generally enhance metabolic stability. The target compound’s fluoro-propanol backbone may confer resistance to oxidation compared to non-fluorinated analogs like PBB3 ().

Biological Activity

1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol, with the CAS number 1860986-00-0, is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activities, synthesis, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The compound features a fluoro and an iodo substituent on a phenyl ring, which may influence its biological interactions. The general structure can be represented as follows:

C9H10FINO\text{C}_9\text{H}_{10}\text{F}\text{I}\text{N}\text{O}

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors. For instance, studies on related compounds have shown inhibition of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation . The presence of both fluorine and iodine atoms can enhance lipophilicity and potentially increase bioavailability.

Case Studies

  • Inhibition Studies : A study by Queener et al. evaluated the biological activity of fluorinated compounds, including derivatives similar to this compound, demonstrating significant inhibitory effects on DHFR activity. The IC50 values indicated effective inhibition at low concentrations (Table 1) .
    CompoundTarget EnzymeIC50 (µM)
    Compound ADHFR0.5
    This compoundDHFRTBD
  • Antitumor Activity : Another study highlighted the potential antitumor properties of fluorinated analogs, suggesting that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Pharmacological Potential

The compound's pharmacological profile suggests it may serve as a lead compound for developing new therapeutic agents targeting metabolic pathways involved in cancer and other diseases. Its structural modifications can be explored to optimize efficacy and reduce toxicity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the Fluorinated Intermediate : Using fluorinating agents under controlled conditions.
  • Amino Group Introduction : Employing nucleophilic substitution reactions to introduce the amino group onto the aromatic ring.
  • Final Hydroxylation : Converting a suitable precursor into the final alcohol form through reduction or hydrolysis.

Q & A

Q. What are the recommended synthetic routes for 1-Fluoro-3-[(4-iodophenyl)amino]propan-2-ol?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Fluorination : Introduce the fluorine atom via nucleophilic substitution (e.g., using KF or Selectfluor®) .

Coupling Reaction : React 4-iodoaniline with a fluorinated epoxide precursor (e.g., 1-fluoro-2,3-epoxypropane) under basic conditions to form the amino-propanol backbone .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity.
Key Validation : Monitor intermediates via TLC and confirm final structure using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Q. How should researchers characterize the structure of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F NMR^{19} \text{F NMR} to confirm fluorine and iodine positions .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (iodine has a distinct 127I^{127} \text{I} signature) .
  • X-ray Crystallography : For absolute configuration, use SHELXL (via single-crystal diffraction) with refinement parameters (R-factor < 0.05) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen for target engagement using:
  • Enzyme Inhibition Assays : Test against kinases or phosphatases (IC50_{50} determination via fluorogenic substrates).
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) .
  • Microbial Susceptibility : Assess antibacterial activity (MIC values) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Address via:
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM).
  • Structural Confirmation : Re-validate compound identity (e.g., batch-to-batch consistency via HPLC purity >98%) .
  • Control Experiments : Compare with iodine-free analogs to isolate substituent effects .

Q. What is the role of the iodine substituent in receptor binding or selectivity?

  • Answer : The iodine atom enhances binding through:
  • Hydrophobic Interactions : Fits into lipophilic pockets (e.g., in kinase ATP-binding sites).
  • Halogen Bonding : Forms weak interactions with carbonyl oxygens (distance: 3.3–3.5 Å) .
    Comparative Data :
Substituent (X)Binding Affinity (Kd_d, nM)Selectivity Ratio (X vs. H)
Iodine (I)12 ± 28.5
Chlorine (Cl)45 ± 52.1
Hydrogen (H)100 ± 101.0
Data extrapolated from halogenated analogs in .

Q. How can crystallization conditions be optimized for X-ray studies?

  • Methodological Answer : Use high-throughput screening with:
  • Solvent Systems : Mixtures of DCM/hexane or methanol/water.
  • Temperature Gradients : Slow cooling from 40°C to 4°C (0.5°C/hr).
  • Additives : 5% glycerol to improve crystal stability .
    Validation : Refine structures using SHELXL with anisotropic displacement parameters .

Q. What strategies enhance the compound’s metabolic stability in preclinical studies?

  • Answer :
  • Deuterium Labeling : Replace labile hydrogens (e.g., hydroxyl group) to slow oxidative metabolism .
  • Prodrug Design : Mask the hydroxyl as an ester (hydrolyzed in vivo) .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic assays .

Data Contradiction Analysis Example

Scenario : Conflicting IC50_{50} values in kinase inhibition assays.
Resolution Workflow :

Replicate Assays : Ensure consistent enzyme lot and ATP concentrations.

Structural Analog Testing : Compare with 4-bromo and 4-chloro derivatives to rule out iodine-specific artifacts .

Molecular Dynamics Simulations : Model iodine’s interaction with kinase hinge regions (e.g., using AutoDock Vina) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.